Research suggests BAY-876 exhibits favorable pharmacokinetic properties, meaning it is absorbed and distributed within the body efficiently. In vitro studies indicate low metabolic clearance and high permeability []. Additionally, animal studies in rats and dogs demonstrated low plasma clearance and high oral bioavailability, suggesting the drug may be well-absorbed after oral administration [].
BAY-876 is a potent and selective inhibitor of the glucose transporter type 1 (GLUT1), a critical mediator of glucose uptake in various cell types, including cancer cells. Its chemical structure is characterized by a high affinity for GLUT1, with an IC50 value of approximately 0.002 μM, making it significantly more effective than other GLUT inhibitors such as WZB-117 and STF-31 . BAY-876's ability to inhibit glucose uptake positions it as a promising candidate for cancer therapy, particularly in tumors that rely heavily on aerobic glycolysis.
BAY-876 primarily functions through the inhibition of GLUT1, leading to decreased glucose uptake in cells. This inhibition disrupts glycolysis, the primary energy-producing pathway in many cancer cells. The compound has been shown to induce apoptosis in various cancer cell lines by limiting glucose availability, which is essential for cellular metabolism and growth . Additionally, BAY-876 has demonstrated effects on inflammatory pathways by reducing TNFα-induced interleukin-8 production, suggesting its potential role in modulating tumor microenvironments .
BAY-876 exhibits significant biological activity against several cancer types, including hepatocellular carcinoma and head and neck squamous cell carcinoma. In preclinical studies, it has been shown to:
The synthesis of BAY-876 involves several steps aimed at optimizing its pharmacokinetic properties. One notable method includes the formulation of microcrystalline BAY-876, which enhances localized delivery and sustained release at tumor sites. This formulation is prepared by suspending BAY-876 powder in a saline solution with Tween 80, followed by high-speed shearing and wet milling processes to achieve the desired particle size and distribution . This innovative approach aims to maximize therapeutic efficacy while minimizing systemic exposure.
BAY-876 has several potential applications in oncology:
Interaction studies have highlighted BAY-876's ability to synergize with other agents:
BAY-876 stands out among GLUT inhibitors due to its selectivity and potency. Here are some similar compounds for comparison:
Compound | GLUT Target | IC50 (μM) | Unique Features |
---|---|---|---|
BAY-876 | GLUT1 | 0.002 | Highly selective; induces apoptosis |
WZB-117 | GLUT1 | 0.100 | Less potent; broader GLUT inhibition |
STF-31 | GLUT1 | 0.200 | Non-selective; affects multiple GLUTs |
Apigenin | GLUT1 | 0.500 | Natural compound; less specific |
BAY-876's unique profile as a highly selective GLUT1 inhibitor makes it particularly valuable for targeted cancer therapies where metabolic reprogramming is critical.